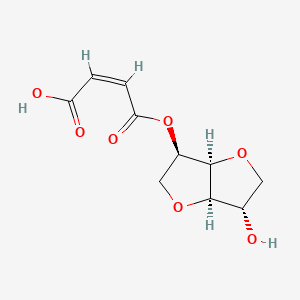

Dianhydro-D-glucitol hydrogen maleate

Description

Contextualization within Bio-Derived Monomers and Platform Chemicals

Dianhydro-D-glucitol hydrogen maleate (B1232345) is intrinsically linked to the rise of bio-derived monomers and platform chemicals. Platform chemicals are identified as key building blocks that can be converted into a wide range of other value-added chemicals and materials. nih.gov The U.S. Department of Energy has recognized sorbitol, the precursor to isosorbide (B1672297), as one of these critical platform chemicals derivable from biomass. nih.gov

Isosorbide (1,4:3,6-Dianhydro-D-glucitol) is produced through a double dehydration reaction of sorbitol, which is itself obtained from the hydrogenation of glucose. rsc.orgmdpi.com This production pathway situates isosorbide firmly within a biorefinery concept, where renewable biomass like starch and cellulose (B213188) are converted into valuable chemical products. nih.gov As a derivative, Dianhydro-D-glucitol hydrogen maleate carries forward this sustainable pedigree. It represents a "greener" alternative to petrochemical-based monomers, which are derived from finite fossil fuels and are associated with significant environmental impacts. scientificlabs.co.ukchemimpex.com The use of such bio-based monomers is a core tenet of the transition towards a more sustainable chemical industry, aiming to reduce dependence on petroleum and create materials with improved environmental profiles, such as biodegradability. chemimpex.comnih.gov

Strategic Importance in Sustainable Polymer Chemistry

The strategic importance of this compound lies in its application in sustainable polymer chemistry, particularly in the synthesis of unsaturated polyester (B1180765) resins (UPRs). nih.govacs.org These resins are traditionally formulated from petroleum-derived diols and diacids and are cured using reactive diluents like styrene (B11656), which is volatile and toxic. acs.orgnih.gov

By incorporating the isosorbide moiety, this compound serves as a monomer that can produce highly bio-based UPRs. researchgate.net The rigid bicyclic structure of the isosorbide unit is a key feature, enhancing the thermomechanical properties of the resulting polymers. researchgate.netnih.gov Research has demonstrated that incorporating isosorbide into polyester backbones can significantly increase the glass transition temperature (Tg) and storage modulus of the final thermoset material. nih.govnih.gov

The synthesis typically involves the polycondensation of isosorbide with maleic anhydride (B1165640), alongside other diols or diacids, to tailor the properties of the prepolymer. acs.orgnih.gov These bio-based unsaturated polyesters can then be cured, often with greener reactive diluents, to form rigid thermosets suitable for composite materials and coating applications. nih.govsigmaaldrich.com This approach directly addresses the need for high-performance, sustainable alternatives to conventional petroleum-based thermosets. nih.gov

Overview of Research Trajectories and Future Directions

Current and future research on polymers derived from this compound and related isosorbide-based monomers is focused on several key areas. One major trajectory is the optimization of polymer properties to meet the demands of specific applications. This involves systematically varying the monomer composition—for instance, by adjusting the ratio of isosorbide to other comonomers—to achieve a wide window of thermal and mechanical properties. acs.orgnih.gov Researchers have successfully created thermosets with thermal stability up to 250-300°C and storage moduli comparable to commercial petroleum-based resins. nih.govrsc.org

Another significant research direction is the development of fully bio-based systems. This includes not only using bio-derived monomers like isosorbide and maleic acid but also replacing traditional reactive diluents like styrene with sustainable alternatives. acs.orgresearchgate.net Modified isosorbide itself, such as isosorbide methacrylate, is being explored as a reactive diluent to increase the bio-based content and reduce the volatility and toxicity of the resin mixture. mdpi.comacs.org

Future research will likely continue to explore the synthesis of novel copolymers and composites. The compatibility of isosorbide-containing resins with natural fibers, such as cotton, opens up possibilities for creating high-performance, fully bio-based composite materials. researchgate.net Furthermore, the unique structure of isosorbide is being leveraged to create other types of polymers beyond polyesters, including polycarbonates, polyurethanes, and polyethers, indicating a broad and expanding field of application for this versatile bio-derived building block. scientificlabs.co.ukrsc.orgresearchgate.net The ongoing challenge remains the scalable and economic synthesis of these monomers and polymers to facilitate their widespread adoption as replacements for petrochemicals. rsc.org

Data Tables

Table 1: Properties of Isosorbide-Based Unsaturated Polyester (UPE) Thermosets

This table summarizes the properties of thermosetting resins synthesized using isosorbide as a key monomer, demonstrating its effect on performance. Data is compiled from various research studies.

| Resin System Composition | Curing Conditions | Glass Transition Temp. (Tg) | Storage Modulus (at 25°C) |

| Isosorbide, Maleic Anhydride, Styrene | Heat Cured | 53-107 °C | 430-1650 MPa |

| Isosorbide, 1,4-Butanediol, Maleic Anhydride, Succinic Anhydride, Isosorbide-Methacrylate | Heat Cured | ~250 °C (Thermal Stability) | 0.5-3.0 GPa |

| Isosorbide, Itaconic Acid, Ethylene (B1197577) Glycol, Oxalic Acid, ACVG* | Cured at 135 °C | ~131 °C | 2564–3342 MPa |

*ACVG: 4-vinylguaiacol acetyl ester (a bio-based reactive diluent) Sources: nih.govnih.govresearchgate.net

Table 2: Chemical Compounds Mentioned

Structure

2D Structure

3D Structure

Properties

CAS No. |

93894-00-9 |

|---|---|

Molecular Formula |

C10H12O7 |

Molecular Weight |

244.20 g/mol |

IUPAC Name |

(Z)-4-[[(3S,3aR,6R,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]oxy]-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C10H12O7/c11-5-3-15-10-6(4-16-9(5)10)17-8(14)2-1-7(12)13/h1-2,5-6,9-11H,3-4H2,(H,12,13)/b2-1-/t5-,6+,9+,10+/m0/s1 |

InChI Key |

NDFRYXBNJZOPGR-WPCMCKQUSA-N |

Isomeric SMILES |

C1[C@@H]([C@@H]2[C@H](O1)[C@@H](CO2)OC(=O)/C=C\C(=O)O)O |

Canonical SMILES |

C1C(C2C(O1)C(CO2)OC(=O)C=CC(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathway Elucidation

Synthesis of Dianhydro-D-glucitol Precursors from Renewable Feedstocks

The primary precursor, 1,4:3,6-Dianhydro-D-glucitol, commonly known as isosorbide (B1672297), is derived from glucose, a plentiful monosaccharide obtained from the hydrolysis of starch. nih.gov This process highlights a green chemistry approach, converting plant-based biomass into a valuable chemical intermediate. rsc.org

The initial step is the catalytic hydrogenation of D-glucose to produce D-glucitol, also known as sorbitol. nih.govresearchgate.net This reduction reaction converts the aldehyde group of glucose into a primary alcohol group. The process is typically carried out in batch slurry reactors at elevated temperatures and pressures. researchgate.net

Heterogeneous metal catalysts are preferred for this transformation due to their efficiency, reusability, and cost-effectiveness. researchgate.net Ruthenium (Ru) and Nickel (Ni) based catalysts are most commonly employed in industrial-scale production. researchgate.netresearchgate.net While Ni catalysts are less expensive, Ru-based catalysts often exhibit higher activity and selectivity, requiring lower loading and showing less deactivation. researchgate.netgoogle.com

Side reactions can occur, such as the isomerization of D-glucose to fructose (B13574), which can then be hydrogenated to mannitol (B672), an isomer of sorbitol. researchgate.net Careful control of reaction conditions is crucial to maximize the selectivity towards sorbitol.

Table 1: Research Findings on Glucose Hydrogenation to D-Glucitol (Sorbitol)

| Catalyst System | Temperature (°C) | Pressure (bar) | Key Findings |

| Raney Ni-Pt / Ni-Rh | 80–130 | 60–80 | Apparent activation energy was 50–54 kJ/mol for Ni-Pt and 38–42 kJ/mol for Ni-Rh. researchgate.net |

| Silica-alumina supported Ni | 70–130 | 40–120 | Reaction rates may be partly limited by gas-liquid mass transfer. researchgate.net |

| 3 wt% Ru/C | 70–110 | 5–20 | Optimal conditions were identified for maximizing sorbitol yield; the reaction is influenced by competitive adsorption of reagents on the catalyst surface. google.comyoutube.com |

| Raney-type Ni sponges | 90–130 | Not specified | Used in catalytic transfer hydrogenation (CTH) with biomass-derived diols as hydrogen donors; Mo-promoted Ni showed high selectivity to sorbitol at 90°C. nih.gov |

The subsequent step involves the double dehydration of D-glucitol to form the bicyclic diol, isosorbide. rsc.orgnih.gov This reaction is acid-catalyzed and proceeds through the formation of a monocyclic intermediate, 1,4-anhydro-D-glucitol (sorbitan), which then undergoes a second intramolecular dehydration to yield the final product. nih.govrsc.orgrsc.org

A variety of acid catalysts can be used, including homogeneous mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA), as well as heterogeneous solid acid catalysts. nih.govrsc.orgrsc.org While homogeneous catalysts are effective, they pose challenges in separation and can lead to corrosive waste streams. nih.govescholarship.org Consequently, significant research has focused on developing robust solid acid catalysts such as zeolites, ion-exchange resins, and sulfated metal oxides. nih.govnih.govresearchgate.net For instance, sulfated zirconia (SZ) has demonstrated high activity, achieving a 76% yield of isosorbide under mild conditions. researchgate.net The yield of isosorbide typically ranges from 70-80%, with the remainder being undesirable by-products that require costly removal. nih.gov

Table 2: Research Findings on Acid-Catalyzed Dehydration of D-Glucitol to Isosorbide

| Catalyst System | Temperature (°C) | Time (h) | Isosorbide Yield (%) | Key Findings |

| p-Toluenesulfonic acid (p-TSA) | 130 | Not specified | 81.9% | A catalyst loading of 1% w/w was found to be optimal for maximizing the yield. rsc.org |

| Sulfuric acid (H₂SO₄) | 130 | 1.5 | 80% | Effective at a low mass ratio (1:100 catalyst to sorbitol) under vacuum. nih.gov |

| Sulfated Zirconia (SZ) | 150 | < 2 | 76% | The sol-gel synthesis method allows for tunable catalytic activity, with the S/Zr ratio and calcination temperature being key parameters. nih.govresearchgate.net |

| H-beta Zeolites | Not specified | Not specified | up to 76% | Acid sites on the hydrophobic internal surface of the zeolite are active for this reaction. nih.gov |

| Acidified Nb₂O₅ | 150 | 3 | 84.1% | Acidification with 2 M sulfuric acid effectively regulated surface acidity, leading to high yield with complete sorbitol conversion. rsc.org |

Biocatalytic methods offer an alternative pathway for the synthesis of D-glucitol. The sorbitol, or polyol, pathway present in various organisms utilizes the enzyme aldose reductase to convert glucose into sorbitol, with NADPH acting as a cofactor. youtube.comyoutube.com This pathway is particularly active under high glucose conditions. youtube.com Another enzymatic approach involves a glucose-fructose oxidoreductase (GFOR) from bacteria like Zymomonas mobilis, which can simultaneously produce sorbitol and gluconic acid from fructose and glucose. nih.govgoogle.com

While enzymatic methods are well-established for producing sorbitol and for the subsequent modification of isosorbide (see section 2.2.1), the direct enzymatic dehydration of sorbitol to isosorbide is not a commonly reported industrial pathway. The conversion of sorbitol to isosorbide remains predominantly in the domain of chemical acid catalysis. rsc.orgnih.gov

Esterification of Dianhydro-D-glucitol with Maleic Anhydride (B1165640) or Maleic Acid Derivatives

The final stage in the synthesis of the target compound is the esterification of the diol, 1,4:3,6-Dianhydro-D-glucitol (isosorbide), with maleic anhydride or a derivative like maleic acid. youtube.commpg.de This reaction involves the formation of an ester linkage between one of the hydroxyl groups of isosorbide and a carboxylic acid group of the maleate (B1232345) moiety. The reaction with maleic anhydride is particularly efficient as it proceeds in two stages: a rapid initial step to form the monoester (Dianhydro-D-glucitol hydrogen maleate) and a second, slower step that can lead to the diester if desired. nih.gov

The esterification of isosorbide can be facilitated by various catalyst systems. The choice of catalyst is critical for controlling the reaction rate and selectivity, particularly for achieving mono-esterification.

Homogeneous Catalysts: Traditional homogeneous acid catalysts such as sulfuric acid and p-toluenesulfonic acid (p-TSA) are highly effective for esterification. mpg.denih.govnih.gov They operate in the same phase as the reactants, leading to high reaction rates. However, their separation from the product mixture requires neutralization, which can generate significant waste. nih.govcsic.es

Heterogeneous Catalysts: To overcome the drawbacks of homogeneous systems, solid acid catalysts are widely investigated. These are advantageous as they can be easily separated from the reaction mixture by simple filtration and potentially reused. csic.esrsc.org Examples include:

Ion-Exchange Resins: Acidic resins like Amberlyst-15 and Dowex 50WX8 have been shown to be effective catalysts for the esterification of isosorbide and other alcohols with carboxylic acids and anhydrides. nih.govnih.govrsc.org

Metal Oxides and Zeolites: Various solid acids, including tungstophosphoric acid supported on silica (B1680970) or clay, have been employed. nih.govgoogle.com

Enzymatic Catalysts (Lipases): Lipases, particularly immobilized forms like Novozym 435 (lipase B from Candida antarctica), are highly selective biocatalysts. rsc.orgacs.orgnewdrugapprovals.org They can catalyze esterification under mild conditions and exhibit high regioselectivity, which is crucial for selectively functionalizing one of the two different hydroxyl groups on the isosorbide molecule. rsc.org For instance, lipases have been used to synthesize isosorbide diesters and have shown a preference for forming the (R)-enantiomer of the monoester. rsc.org

Table 3: Comparison of Catalyst Systems for Isosorbide Esterification

| Catalyst Type | Catalyst Examples | Advantages | Disadvantages |

| Homogeneous Acid | Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TSA) | High activity, low cost. nih.govnih.gov | Corrosive, difficult to separate, generates waste upon neutralization. nih.govcsic.es |

| Heterogeneous (Resin) | Amberlyst-15, Dowex 50WX8 | Easy separation and recyclability, reduced waste. nih.govrsc.org | Can have lower activity than homogeneous catalysts, potential for thermal instability. nih.gov |

| Heterogeneous (Enzyme) | Novozym 435, Lipozyme RM IM | High selectivity (regio- and enantio-), mild reaction conditions, environmentally friendly. rsc.org | Higher cost, potential for deactivation, slower reaction rates compared to acid catalysts. rsc.orgacs.org |

| Heterogeneous (Other) | Phosphotungstic acid, Zinc salts, Tetrabutyl zirconate | Can be highly active and selective, some are recyclable. nih.gov | Activity and stability vary widely, may require specific reaction conditions. nih.gov |

To maximize the yield and purity of this compound, several reaction parameters must be carefully controlled.

Temperature: The reaction temperature significantly influences the rate of esterification. For the reaction of isosorbide fatty acid esters with maleic anhydride, a temperature range of 60 to 150°C is preferred, with 80 to 120°C being optimal. youtube.com Temperatures below 60°C can lead to low solubility of the anhydride and slow reaction rates, while temperatures above 150°C risk oxidative side reactions. youtube.com For reactions catalyzed by phosphotungstic acid, temperatures between 110-140°C have been studied. google.comnih.gov

Molar Ratio: The stoichiometry of the reactants is a key factor. To favor the formation of the monoester, a molar ratio of isosorbide to maleic anhydride close to 1:1 is typically used. A patent suggests using a molar ratio of maleic anhydride to isosorbide fatty acid ester between 1.0 and 1.5 to ensure the reaction proceeds effectively without leaving an excess of unreacted starting material. youtube.com

Water Removal: As esterification is a reversible reaction that produces water, continuous removal of water from the reaction mixture is essential to drive the equilibrium towards the product side, thereby increasing the final yield. nih.gov This is often accomplished using a Dean-Stark apparatus or by applying a vacuum.

Reaction Time: The duration of the reaction must be sufficient to achieve high conversion. For the reaction of isosorbide fatty acid ester with maleic anhydride, reaction times of 6 to 24 hours are reported, with 12 to 18 hours being optimal under specific conditions. youtube.com

By carefully tuning these parameters in conjunction with the selected catalyst system, the synthesis can be optimized for the efficient production of this compound.

Green Chemistry Principles in Synthetic Routes

The production of this compound aligns with several key principles of green chemistry, primarily through the use of a renewable feedstock and the potential for environmentally benign catalytic systems. D-glucitol is derived from the hydrogenation of glucose, a product of starch hydrolysis, positioning the entire synthetic pathway within the framework of a biorefinery concept. mpg.deescholarship.org The inherent sustainability of the starting material is a significant advantage over traditional petroleum-based platform chemicals. mpg.de

Modern synthetic approaches for the dehydration of sorbitol to isosorbide are increasingly focused on replacing corrosive and difficult-to-separate homogeneous acid catalysts, such as sulfuric acid, with solid acid catalysts. acs.orgresearchgate.net These heterogeneous catalysts, including sulfated zirconia, niobium oxides, and various ion-exchange resins, offer several advantages:

Facile Separation: Solid catalysts can be easily removed from the reaction mixture by filtration, simplifying product purification and reducing waste. escholarship.orgacs.org

Reusability: Many solid acid catalysts can be regenerated and reused over multiple reaction cycles, improving process economics and reducing catalyst waste. researchgate.net

Reduced Corrosion: The use of solid acids minimizes the corrosion issues associated with mineral acids, allowing for the use of a wider range of reactor materials. ub.edu

The esterification step itself can be designed to be atom-economical, particularly when using maleic anhydride. The reaction of the anhydride with the hydroxyl groups of isosorbide ideally results in the formation of the desired monoester with no co-products, representing a 100% atom economy for this step.

Mechanistic Investigations of Formation Reactions

Understanding the reaction mechanisms for both the dehydration of D-glucitol and the subsequent esterification is crucial for optimizing reaction conditions, maximizing yield, and controlling product selectivity.

Dehydration of D-Glucitol: The acid-catalyzed dehydration of D-glucitol to isosorbide is a sequential reaction. The first step involves the intramolecular cyclization of D-glucitol to form monodehydrated intermediates, primarily 1,4-sorbitan and to a lesser extent, 3,6-sorbitan. ub.eduacs.org This is followed by a second, and generally rate-limiting, dehydration of the sorbitan (B8754009) intermediates to yield the bicyclic isosorbide. mpg.deacs.org

Kinetic Data for Sorbitol Dehydration

| Catalyst System | Rate-Limiting Step | Key Findings | Reference |

|---|---|---|---|

| Sulfated Zirconia (sol-gel) | Annulation of 1,4-anhydrosorbitol to isosorbide | The ratio of desired pathway selectivity increases with temperature. Complete sorbitol conversion was achieved in under 2 hours at 160°C. | acs.org |

| NbOPO₄ | Second dehydration (reversible) | The first dehydration is irreversible, while the second is reversible. A two-stage temperature profile is proposed for optimal yield. | acs.org |

| H-β(75) Zeolite (in flow) | Second sorbitol dehydration | The activation energy for the first dehydration was found to be 55 kJ mol⁻¹, and for the second, 125 kJ mol⁻¹. | mpg.de |

Esterification with Maleic Anhydride: The esterification of an alcohol with maleic anhydride typically proceeds in two stages. The first stage is a rapid, non-catalytic ring-opening of the anhydride by the alcohol to form the monoester. pan.pl The second stage, the esterification of the remaining carboxylic acid group with a second alcohol molecule to form a diester, is a slower, reversible reaction that generally requires a catalyst. pan.plresearchgate.net

For the synthesis of this compound, the reaction is intended to stop at the monoester stage. Kinetic studies on the esterification of maleic anhydride with other alcohols, such as butanols and hexan-1-ol, have often found the reaction to follow second-order kinetics. pan.plresearchgate.net The reaction rate is dependent on the concentrations of both the alcohol and the maleic acid monoester (in the second stage). researchgate.net The reaction is typically catalyzed by acids like sulfuric acid or phosphotungstic acid. pan.pl While specific kinetic parameters for the esterification of dianhydro-D-glucitol with maleic anhydride are not widely reported, it is reasonable to infer that the initial ring-opening to form the hydrogen maleate is a rapid process.

The stereochemistry of the dianhydro-D-glucitol molecule plays a significant role in the regioselectivity of the esterification reaction. Dianhydro-D-glucitol (isosorbide) possesses two secondary hydroxyl groups at the C2 and C5 positions. These hydroxyl groups have different steric environments and reactivity. The C5-hydroxyl group is in an endo position, while the C2-hydroxyl group is in an exo position. rsc.org

The exo hydroxyl group is generally more sterically accessible and therefore more reactive towards esterification. This steric hindrance of the endo hydroxyl group leads to a high regioselectivity for the formation of the 2-O-acylated product. researchgate.net Furthermore, the endo C5-hydroxyl group can be involved in an intramolecular hydrogen bond with the oxygen atom of the adjacent furanoid ring, which can further decrease its nucleophilicity and reactivity towards esterification. rsc.org This inherent difference in reactivity allows for the synthesis of the monoester, this compound, with high selectivity by controlling the reaction stoichiometry and conditions.

By-products can be formed during both the dehydration and esterification stages of the synthesis.

Dehydration By-products: The primary by-products in the dehydration of sorbitol are isomers of the desired 1,4:3,6-dianhydro-D-glucitol. These include other sorbitan isomers (monodehydrated products) such as 1,5- and 2,5-anhydrosorbitol, which may not readily dehydrate further to a dianhydro product. rsc.orgresearchgate.net Additionally, epimerization of sorbitol to its other isomers like iditol and mannitol can occur under certain conditions, which then dehydrate to their corresponding dianhydrohexitols (isoidide and isomannide). researchgate.net At higher temperatures, the formation of undesirable colored and oligomeric by-products, often referred to as "humins," can become significant, reducing the yield and complicating purification. escholarship.orgacs.org

Mitigation Strategies for Dehydration:

Catalyst Selection: The choice of catalyst can significantly influence the selectivity towards isosorbide. Catalysts with an optimal balance of Brønsted and Lewis acid sites can enhance the desired reaction pathway. acs.org

Temperature Control: Operating at lower temperatures generally favors higher selectivity, although at the cost of a lower reaction rate. rsc.org A temperature-gradient approach, with an initial higher temperature to drive the first dehydration followed by a lower temperature for the second, has been proposed to optimize yield. acs.org

Continuous Flow Reactors: Using continuous flow systems can help to rapidly remove the desired product from the catalytic zone, minimizing its degradation and the formation of humins. mpg.deresearchgate.net

Esterification By-products: In the esterification of dianhydro-D-glucitol with maleic anhydride, the primary potential by-product is the diester, formed by the esterification of both hydroxyl groups. The formation of fumaric acid, the trans-isomer of maleic acid, can also occur, particularly at higher temperatures. zbaqchem.com

Mitigation Strategies for Esterification:

Stoichiometric Control: Using a molar ratio of dianhydro-D-glucitol to maleic anhydride of 1:1 or with a slight excess of the diol favors the formation of the monoester.

Temperature and Catalyst Control: Lower reaction temperatures and the use of selective catalysts can minimize the formation of the diester and the isomerization of maleic acid. zbaqchem.com

Reaction Time: Limiting the reaction time can prevent the slower second esterification reaction from proceeding to a significant extent.

Chemical Derivatization and Functionalization Strategies

The unique structure of dianhydro-D-glucitol, a rigid bicyclic diol derived from starch, presents distinct opportunities for chemical modification. wikipedia.orgresearchgate.net Its two hydroxyl groups, an exo at the C2 position and an endo at the C5 position, exhibit different reactivity, allowing for targeted functionalization. wikipedia.org This section explores the derivatization of dianhydro-D-glucitol beyond the simple maleate (B1232345) ester, focusing on alternative esterification, selective manipulation of its hydroxyl groups, and subsequent modifications of the attached maleate moiety to tailor its chemical properties for various applications.

Polymerization Chemistry and Materials Applications

Role as a Bio-based Monomer in Polymer Synthesis

Dianhydro-D-glucitol hydrogen maleate (B1232345) is a functionalized monomer derived from renewable resources, positioning it as a key building block in the synthesis of sustainable polymers. The core of this monomer is 1,4:3,6-dianhydro-D-glucitol, commonly known as isosorbide (B1672297). Isosorbide is a rigid, chiral, and non-toxic diol produced through the double dehydration of sorbitol, which is itself obtained from the hydrogenation of glucose. researchgate.netresearchgate.netmdpi.com Its V-shaped structure, consisting of two fused furan (B31954) rings, imparts significant rigidity and a high glass transition temperature (Tg) to polymers. semanticscholar.orgresearchgate.netresearchgate.net

The "hydrogen maleate" portion of the monomer results from the esterification of one of isosorbide's two secondary hydroxyl groups with maleic anhydride (B1165640). Maleic anhydride can also be sourced from renewable feedstocks, further enhancing the bio-based profile of the resulting monomer. This esterification leaves a reactive carboxylic acid group at one end and a pendant carbon-carbon double bond from the maleate moiety. The remaining hydroxyl group on the isosorbide core provides another site for polymerization. This trifunctional nature—a hydroxyl group, a carboxylic acid, and a polymerizable double bond—makes Dianhydro-D-glucitol hydrogen maleate a versatile monomer for creating a variety of polymer architectures, including linear, branched, and cross-linked systems. mdpi.comresearchgate.net Its incorporation into polymers is a strategic approach to developing materials with enhanced thermal properties and a reduced environmental footprint. researchgate.netsigmaaldrich.com

Polycondensation Reactions for Polyester (B1180765) Formation

Polycondensation is the primary route for integrating this compound into polyester backbones. In this step-growth polymerization process, the monomer's hydroxyl and carboxylic acid groups react with complementary functional groups (diacids, diesters, or diols) to form ester linkages, releasing a small molecule like water or methanol. sigmaaldrich.com A significant challenge in these reactions is the lower reactivity of isosorbide's secondary hydroxyl groups compared to the primary hydroxyls found in common diols like ethylene (B1197577) glycol or 1,4-butanediol, which can necessitate higher reaction temperatures or specialized catalysts and may lead to longer polymerization times. semanticscholar.orgresearchgate.net

Fully aliphatic polyesters can be synthesized by the polycondensation of this compound with aliphatic dicarboxylic acids or their esters (e.g., succinic acid, adipic acid) and/or other aliphatic diols. The inclusion of the rigid dianhydrohexitol structure is particularly valuable in this class of polymers. semanticscholar.org While many aliphatic polyesters made from linear diols have low Tg values, often below room temperature, the incorporation of the isosorbide unit from this compound significantly restricts polymer chain mobility, leading to amorphous materials with higher glass transition temperatures and improved mechanical stiffness. semanticscholar.orguva.nl

The synthesis of poly(isosorbide succinate) through melt polymerization, for instance, has been demonstrated at temperatures between 180–250°C using catalysts like titanium(IV) isopropoxide. semanticscholar.org The properties of the final polyester are influenced by the specific combination of monomers and the resulting molecular weight.

Table 1: Representative Aliphatic Polyesters Incorporating Isosorbide and Their Properties This table is illustrative, based on findings for isosorbide-containing polyesters. Properties can vary based on monomer purity, catalyst, and reaction conditions.

| Co-monomer (Diacid) | Polymer Name | Typical Glass Transition Temp. (Tg) | Typical Molecular Weight (Mn, g/mol) | Reference |

|---|---|---|---|---|

| Succinic Acid | Poly(isosorbide succinate) | ~60-85 °C | ~8,000 - 20,000 | semanticscholar.org |

| Adipic Acid | Poly(isosorbide adipate) | ~30-50 °C | ~15,000 - 25,000 | sigmaaldrich.com |

| Sebacic Acid | Poly(isosorbide sebacate) | ~15-25 °C | ~20,000 - 40,000 | semanticscholar.org |

To create materials with higher thermal stability and enhanced mechanical strength, this compound can be copolymerized with aromatic monomers. semanticscholar.org In these syntheses, aromatic dicarboxylic acids such as terephthalic acid (TPA) or 2,5-furandicarboxylic acid (FDCA) are commonly used. The resulting semi-aromatic or fully aromatic polyesters combine the rigidity of the isosorbide unit with the stiffness of the aromatic ring, leading to materials with high glass transition temperatures and, in some cases, semi-crystalline morphologies. researchgate.net These properties make them potential bio-based alternatives to petroleum-derived engineering plastics. However, achieving high molecular weights with significant isosorbide content remains a challenge due to the diol's low reactivity and the risk of thermal degradation and discoloration at the high temperatures required for melt polymerization. semanticscholar.orgresearchgate.net

The maleate double bond within the this compound monomer introduces the potential for creating non-linear polymer structures. During high-temperature polycondensation, side reactions involving this double bond can occur, leading to branching or light cross-linking. mdpi.com One such mechanism is the Ordelt reaction, which involves the acid-catalyzed addition of a hydroxyl end-group from another polymer chain to the carbon-carbon double bond. mdpi.com This reaction consumes the unsaturation site and creates a branching point, increasing the polymer's molecular weight and viscosity. While sometimes an unintended side reaction, this process can be intentionally exploited to modify the rheological and mechanical properties of the final polyester, transforming a linear thermoplastic into a branched or network polymer. researchgate.net

Radical Polymerization of the Maleate Double Bond

The primary function of the maleate double bond in this compound is often realized after the initial polyester synthesis. The unsaturated polyester chains formed via polycondensation can be cross-linked into a rigid thermoset material through free-radical polymerization. core.ac.uk This process, known as curing, is typically initiated by dissolving the unsaturated polyester in a reactive diluent, such as styrene (B11656), and adding a radical initiator (e.g., a peroxide). researchgate.netchalcogen.ro The initiator decomposes to form free radicals, which attack the double bonds of both the maleate units on the polymer backbone and the styrene molecules. This initiates a chain copolymerization reaction that creates covalent cross-links between the polyester chains, transforming the liquid or solid resin into an infusible and insoluble network. core.ac.uk This is the fundamental chemistry behind the wide use of unsaturated polyester resins (UPRs) in composites and coatings. researchgate.net

Acyclic Diene Metathesis (ADMET) Copolymerization

Acyclic Diene Metathesis (ADMET) is a step-growth polymerization technique that uses olefin metathesis to couple terminal diene monomers, driven by the removal of a volatile small molecule like ethylene gas. wikipedia.orgnih.gov This method is highly effective for synthesizing well-defined polyenes and, after hydrogenation, saturated polyesters with high functional group tolerance.

While direct ADMET polymerization of this compound is not typical, the isosorbide core is well-suited for this chemistry when functionalized with terminal alkene chains. Research has demonstrated the successful ADMET copolymerization of dianhydro-D-glucityl bis(undec-10-enoate), a monomer where both of isosorbide's hydroxyl groups are esterified with 10-undecenoic acid. mdpi.comresearchgate.net This monomer is copolymerized with an α,ω-diene comonomer, such as 1,9-decadiene (B157367), using ruthenium-based catalysts like the Grubbs or Hoveyda-Grubbs catalysts. mdpi.commdpi.com This reaction produces high molecular weight unsaturated polyesters which can then be hydrogenated to yield saturated, semi-crystalline materials. mdpi.com This serves as a strong proof-of-concept that a diene-functionalized derivative of this compound could be effectively used in ADMET to create novel, bio-based polyester architectures. researchgate.netmdpi.com

Table 2: ADMET Polymerization of an Isosorbide-Based Diene Monomer Data based on the copolymerization of dianhydro-D-glucityl bis(undec-10-enoate) (M1) and 1,9-decadiene (DCD).

| Monomers | Catalyst | Molecular Weight (Mn, g/mol) | Resulting Polymer | Reference |

|---|---|---|---|---|

| M1 + 1,9-decadiene (DCD) | Hoveyda-Grubbs 2nd Gen. | 9,300 - 23,400 | Unsaturated Polyester | mdpi.com |

| M1 + Glycerol tris(undec-10-enoate) (cross-linker) | Ruthenium-carbene catalyst | Up to ~25,000 | Network Unsaturated Polyester | researchgate.net |

| M1 (self-polymerization) | Molybdenum-alkylidene catalyst | 44,400 - 49,400 | Unsaturated Polyester | researchgate.net |

Thiol-Ene Click Polymerization Strategies

The carbon-carbon double bond within the maleate moiety of this compound is an ideal substrate for thiol-ene click chemistry. This reaction, which involves the radical-mediated addition of a thiol (R-SH) across an alkene, is prized for its high efficiency, rapid reaction rates, and mild reaction conditions. wikipedia.org The process typically proceeds via an anti-Markovnikov addition, forming a stable thioether linkage. wikipedia.org

In the context of this compound, this strategy is employed to create highly crosslinked thermoset networks. By reacting the monomer with multifunctional thiols, such as trimethylolpropane (B17298) tris(3-mercaptopropionate) (TMPTP) or pentaerythritol (B129877) tetrakis(3-mercaptopropionate) (PETMP), a three-dimensional polymer network is formed. The reaction can be initiated photochemically or thermally. acs.orgnih.gov The rigid isosorbide unit becomes an integral part of the network structure, enhancing the thermal and mechanical performance of the resulting material. Research on related isosorbide derivatives has demonstrated this principle effectively. For instance, diallyl isosorbide has been used to prepare hybrid networks via thiol-ene photoaddition with silyl-functionalized thiols. researchgate.net Similarly, novel thermoset networks have been synthesized from other isosorbide- and terpene-based "ene" monomers, highlighting the versatility of incorporating the isosorbide core into thiol-ene systems. acs.orgnih.gov Furthermore, the inclusion of allyl-functionalized isosorbide-based polycarbonates into thiol-ene composites has been shown to enhance material properties like degradability. nih.gov

Incorporation into Polyurethanes and Polycarbonates

The free hydroxyl group on the this compound molecule allows for its incorporation into step-growth polymers like polyurethanes and polycarbonates. Isosorbide itself is widely used as a bio-based diol to replace petroleum-derived monomers like bisphenol A (BPA), with the goal of increasing the glass transition temperature (Tg) and stiffness of the final polymer. nih.govgoogle.comsigmaaldrich.com

When used in polyurethanes , the hydroxyl group of this compound can react with isocyanate groups (R-NCO) of di- or polyisocyanates, such as methylene (B1212753) diphenyl diisocyanate (MDI) or hexamethylene diisocyanate (HDI). In this role, the monomer can act as a chain extender or a modifier. The presence of the maleate's double bond provides a latent reactive site for subsequent crosslinking, for example, through free-radical polymerization, allowing for the creation of thermosetting polyurethanes.

For polycarbonates , the incorporation is more complex. While the hydroxyl group can react with phosgene (B1210022) or activated carbonates, the presence of only one hydroxyl group means this compound would typically act as a chain-terminating agent or a monofunctional modifier rather than a primary difunctional monomer for building high molecular weight linear chains. However, it can be incorporated into copolyester carbonates. For instance, high-molecular-weight poly(isosorbide carbonate-co-butylene terephthalate)s have been successfully prepared to balance rigidity and processability. rsc.org The carboxylic acid group on the maleate moiety also offers an additional reaction site for forming ester linkages, potentially leading to hyperbranched or crosslinked polyester-polycarbonate structures.

Structure-Property Relationships in this compound-Based Polymers

The unique chemical structure of this compound directly translates into specific physical and chemical properties in the polymers it helps to form. The rigid, V-shaped isosorbide core and the reactive functionalities of the maleate group each play a distinct role.

Influence on Thermal Properties (e.g., Glass Transition Temperature, Thermal Stability)

The most significant contribution of the isosorbide moiety is the enhancement of thermal properties. Its rigid, fused-ring structure restricts segmental motion within the polymer backbone, leading to a substantial increase in the glass transition temperature (Tg). google.comnih.gov This effect is well-documented in unsaturated polyester (UPE) resins and other thermosets where isosorbide is used as a structural component. nih.govresearchgate.netresearchgate.net Crosslinked UPEs formulated with isosorbide exhibit Tg values well above room temperature and are suitable for composite applications. researchgate.netnih.gov

Furthermore, the thermal stability of polymers is often improved. Isosorbide-containing polymers demonstrate good thermal resistance, with degradation temperatures often exceeding 250°C. nih.gov For example, linear polyethers with tethered isosorbide units show stability up to approximately 300°C. rsc.org The crosslinking enabled by the maleate double bond further enhances thermal stability by creating a robust network structure that requires more energy to decompose.

Table 1: Representative Thermal Properties of Isosorbide-Based Polymers

| Polymer System | Isosorbide Content | Glass Transition Temp. (Tg) | Decomposition Temp. (Td,5%) | Reference |

|---|---|---|---|---|

| Unsaturated Polyester Resin (UPE) | Varied | 53 - 107 °C | Not Specified | nih.govresearchgate.net |

| UP Thermoset (crosslinked with IM) | Varied | Not Specified | ~250 °C | nih.gov |

| Poly(isosorbide itaconate-co-succinate) | Varied | 57 - 65 °C | Not Specified | researchgate.net |

| Anionic Polyether | Pendant Units | 10 - 15 °C | ~300 °C | rsc.org |

| Thiol-ene Network (with Iso2MC thiol) | Varied | -17 to 31 °C | <200 °C | nih.gov |

Impact on Mechanical Properties (e.g., Stiffness, Ductility, Tensile Strength)

The same structural rigidity that boosts thermal properties also enhances the mechanical performance of polymers containing this compound. The isosorbide unit acts as a stiffness-enhancing component, leading to polymers with higher modulus and strength. researchgate.net

In thermosetting resins, the incorporation of isosorbide has been shown to increase the storage modulus significantly. nih.govresearchgate.net Studies on bio-based UPE thermosets containing isosorbide report storage moduli at 25°C ranging from 0.5 to 3.0 GPa, values that are competitive with commercial petroleum-based resins. nih.gov The ability to form a densely crosslinked network via the maleate's double bond is critical for achieving this high stiffness. However, this increased rigidity can sometimes come at the cost of reduced ductility, leading to more brittle materials. The final balance of stiffness and toughness can be adjusted by copolymerization or by carefully controlling the crosslink density.

Table 2: Representative Mechanical Properties of Isosorbide-Based Polymers

| Polymer System | Property Measured | Value | Reference |

|---|---|---|---|

| Unsaturated Polyester Resin (UPE) | Storage Modulus | 430 - 1650 MPa | nih.govresearchgate.net |

| UP Thermoset (crosslinked with IM) | Storage Modulus | 0.5 - 3.0 GPa | nih.gov |

| Crosslinked PGl Fibers (MDP–bisTAD) | Tensile Strength | 3.9 ± 0.5 MPa | mdpi.com |

| Poly(isosorbide succinate) (PIsSu) | Young's Modulus | ~2000 MPa | researchgate.net |

| Poly(isosorbide succinate) (PIsSu) | Tensile Strength | ~50 MPa | researchgate.net |

Effect on Polymer Crystallinity and Morphology

The incorporation of the non-linear, V-shaped isosorbide structure into a polymer chain disrupts chain packing and hinders crystallization. nih.gov As a result, polymers based on this compound are typically amorphous or semi-crystalline with low levels of crystallinity. nih.gov This is often advantageous for applications requiring optical clarity.

The final morphology is also heavily influenced by the polymerization and processing conditions. For example, in copolyesters, solid-state polymerization can lead to a more blocky microstructure compared to melt polycondensation, which produces a more random distribution of monomers. nih.gov This difference in microstructure directly affects the material's thermal and mechanical properties. nih.gov In crosslinked systems, such as those formed through thiol-ene reactions or the curing of unsaturated polyesters, the result is a fully amorphous network. The morphology of these networks, including the crosslink density and homogeneity, dictates the final material properties. mdpi.com

Control over Polymer Chain Architecture and Molecular Weight

Controlling molecular weight when using isosorbide-based monomers can be challenging due to the lower reactivity of its secondary hydroxyl groups compared to primary diols like ethylene glycol. researchgate.net This can sometimes result in lower molecular weight polymers, which may not have the desired mechanical properties. google.com

Several strategies have been developed to overcome this limitation. One approach is the use of highly effective catalysts, such as stannous pyrophosphate, which can promote the reaction and reduce the required temperature, thereby minimizing side reactions. google.com Another powerful technique is solid-state polymerization (SSP), where a prepolymer is heated under vacuum below its melting point. This method avoids the degradation that can occur during high-temperature melt polymerization and has been used to synthesize isosorbide-containing polyesters with number-average molecular weights reaching up to 100,000 g/mol . nih.gov Furthermore, creating copolymers, such as poly(ester carbonate)s, allows for the synthesis of high molecular weight materials where the isosorbide provides high Tg and other comonomers ensure good processability and high molecular weight. rsc.org The presence of the maleate double bond in this compound also allows for post-polymerization modification or crosslinking, providing another level of control over the final polymer architecture.

Degradation Studies of Polymers Containing this compound Units

The incorporation of dianhydro-D-glucitol, commonly known as isosorbide, into polymer structures imparts unique degradation characteristics. The inherent biodegradability of this bio-derived monomer makes polymers containing its units subjects of extensive research, particularly concerning their behavior under various environmental and biological conditions.

Hydrolytic Degradation Mechanisms and Kinetics

Hydrolytic degradation is a primary pathway for the breakdown of polyesters and polycarbonates containing dianhydro-D-glucitol units. fiveable.me This process involves the scission of polymer chains by water, leading to a reduction in molecular weight and changes in mechanical properties. fiveable.me The kinetics and mechanisms are influenced by several factors, including the polymer's structure, the presence of catalysts, and environmental conditions.

The susceptibility of ester or carbonate linkages to hydrolysis is a key factor. In studies on isosorbide-based polycarbonates, the acidity of the monomers plays a crucial role, with carbonate groups being highly susceptible to hydrolysis. fao.orgresearchgate.net The unique V-shaped, rigid structure of the isosorbide monomer influences the accessibility of these bonds to water molecules. cnrs.frnih.gov Research indicates that hydrolysis often occurs preferentially at the exo position of the isosorbide unit, which has lower steric hindrance compared to the endo position. fao.orgresearchgate.net

Table 1: Factors Influencing Hydrolytic Degradation of Isosorbide-Based Polymers

| Factor | Influence on Degradation | Mechanism | Source(s) |

| Monomer Acidity | Higher acidity of co-monomers increases susceptibility. | Affects the stability of the ester/carbonate linkage. | fao.org, researchgate.net |

| Isosorbide Structure | Preferential attack at the less sterically hindered exo position. | Steric hindrance affects water accessibility to hydrolyzable bonds. | fao.org, researchgate.net |

| Residual Catalysts | Catalysts (e.g., Na-based) can significantly accelerate hydrolysis. | Act as Lewis acids, promoting bond scission via coordination. | fao.org, researchgate.net |

| Hydrophilicity | Increased hydrophilicity enhances the degradation rate. | Facilitates greater water penetration into the polymer matrix. | nih.gov, researchgate.net |

| Terminal Groups | Hydroxyl terminal groups can trigger more severe degradation. | Can initiate or participate in chain scission reactions. | fao.org, researchgate.net |

Enzymatic Degradation Profiles

The enzymatic degradation of polymers containing this compound units is critical for their application in biomedical fields and for understanding their environmental impact. Polyesters, in particular, are known to be susceptible to enzyme-catalyzed hydrolysis. researchgate.net The degradation process is typically initiated by extracellular enzymes secreted by microorganisms, which break down the polymer into smaller, soluble intermediates that can then be metabolized. researchgate.net

Enzymes such as lipases and cutinases have shown effectiveness in degrading aliphatic polyesters. mdpi.comnih.gov For instance, lipase (B570770) B from Candida antarctica (often immobilized as Novozym 435) has been successfully used not only to synthesize isosorbide-based polyesters but also to catalyze their degradation. researchgate.net The degradation mechanism is generally understood as a surface erosion process, where the enzyme acts on the surface of the polymer material without significantly altering the macromolecular structure of the bulk solid. mdpi.com

Table 2: Enzymatic Degradation of Various Aliphatic Polyesters

| Polymer | Enzyme(s) | Degradation Profile | Source(s) |

| Poly(butylene succinate) (PBS) | Cutinase | Efficiently degraded by cutinase; less so by other lipases. | mdpi.com |

| Poly(butylene succinate-co-adipate) (PBSA) | Cutinase, Lipase from Candida sp. (CALB) | Found to be one of the most biodegradable polyesters in the study. | mdpi.com |

| Poly(caprolactone) (PCL) | Various Lipases, Cutinase | High degradation rates, influenced by mobile amorphous phase. | mdpi.com |

| Poly(lactic acid) (PLA) | Proteinase K | Degradation observed, but generally slower than PCL or PBSA. | mdpi.com |

| Isosorbide Polyesters | Lipase B from Candida antarctica | Effective catalysis for both synthesis and degradation. | researchgate.net |

Environmental Fate of Derived Polymeric Materials

The environmental fate of polymeric materials derived from dianhydro-D-glucitol is a key aspect of their development as sustainable materials. Their potential to biodegrade into harmless substances is a significant advantage. Studies on isosorbide-based copolyesters, particularly those made with oxalic acid (PISOX), have demonstrated promising results in various environments.

In soil and marine environments, certain isosorbide-based copolyesters have been shown to mineralize faster than the cellulose (B213188) reference standard. nih.govresearchgate.net For instance, a study on poly(isosorbide-co-1,6-hexanediol) oxalate (B1200264) (PISOX-HDO) showed significant mineralization within 50 days in both soil and seawater at ambient temperature. nih.gov The relatively rapid degradation is attributed to the facile non-enzymatic hydrolysis of the oxalate ester bonds. nih.govnih.gov The complete hydrolysis of the polymer into its constituent monomers can occur over approximately 120 days, and these monomers are then rapidly consumed by microorganisms. nih.govresearchgate.net

The structure of the copolyester has a direct impact on its environmental degradation profile. A higher content of isosorbide can lead to a shorter lag phase before degradation begins, likely due to increased water accessibility within the polymer matrix. nih.gov However, the nature of the diacid is also critically important; polyesters with oxalate units degrade much faster than those with succinate (B1194679) units. nih.gov Conversely, incorporating units like terephthalate (B1205515) can enhance the polymer's resistance to hydrolysis and slow its biodegradation in soil. nih.gov This tunability allows for the design of polymers with specific degradation timelines suited to their intended application. While many of these water-insoluble polymers show good degradation profiles, it is noted that water-soluble polymers are generally considered of low environmental concern due to their removal in wastewater treatment, though more data is needed for a full assessment. researchgate.net

Table 3: Biodegradation of Isosorbide-Based Copolyesters in Environmental Conditions

| Polymer System | Environment | Observation | Timeframe | Source(s) |

| PISOX-HDO (75/25 IS/HDO) | Soil (25°C) | Mineralized faster than cellulose. | 50 days | researchgate.net, nih.gov |

| PISOX-HDO (75/25 IS/HDO) | Seawater (25°C) | Mineralized faster than cellulose. | 50 days | nih.gov |

| PISOX Copolyesters | Soil (25°C) | Over 80% mineralization for most compositions. | 180 days | nih.gov |

| PISOX-HDO | Non-enzymatic Hydrolysis | Complete hydrolysis to monomers. | ~120 days | researchgate.net, nih.gov |

Advanced Polymeric Material Applications

The unique properties of dianhydro-D-glucitol make it a valuable building block for high-performance polymers, positioning it as a sustainable alternative to petrochemical-based monomers.

Renewable Polyesters for Coating Technologies

Polyesters and resins derived from dianhydro-D-glucitol (isosorbide) are increasingly used in coating technologies due to their ability to enhance performance while improving the sustainability profile of the final product. roquette.comsigmaaldrich.com When isosorbide is used to replace conventional diols or bisphenol A (BPA) in polyurethane and epoxy resin formulations, the resulting coatings exhibit superior properties. cnrs.frroquette.com

Table 4: Performance Comparison of Isosorbide-Based Coatings

| Property | Isosorbide-Based Coating | Conventional (BPA/BDO-Based) Coating | Source(s) |

| Heat Resistance | Higher Tg, improved resistance. | Lower Tg. | roquette.com |

| Impact Resistance | Significantly improved. | Standard. | roquette.com, roquette.com |

| Adhesion | Superior. | Standard. | roquette.com, roquette.com |

| UV Resistance (Epoxy) | Improved, better gloss retention. | Prone to yellowing. | roquette.com |

| Deformation Resistance | Superior resistance. | Standard. | roquette.com |

| Sustainability | Bio-based, lower carbon footprint. | Petrochemical-based. | roquette.com, roquette.com |

Bio-based Plasticizers for Polymer Systems

Esters derived from dianhydro-D-glucitol represent a new class of bio-based plasticizers, offering a safe and effective alternative to traditional phthalate (B1215562) plasticizers. diva-portal.orgroquette.com These plasticizers are synthesized by esterifying isosorbide with fatty acids, often from plant-based sources. nih.gov They are designed to be compatible with various polymer systems, most notably poly(vinyl chloride) (PVC). diva-portal.orgroquette.com

The primary function of a plasticizer is to increase the flexibility and processability of a polymer by separating the polymer chains, thereby reducing stiffness. hallstarindustrial.com Isosorbide-based plasticizers have demonstrated excellent compatibility and efficiency in this role. diva-portal.orgroquette.com Studies on blends of PVC with oligo(isosorbide adipate) (OSA), oligo(isosorbide suberate) (OSS), and isosorbide dihexanoate (SDH) have shown promising results. diva-portal.org Blends plasticized with SDH, a monomeric ester, exhibited properties nearly identical to those of PVC plasticized with the conventional diisooctyl phthalate (DIOP). diva-portal.org The oligomeric ester plasticizers (OSA and OSS) resulted in blends with higher stress at break and better thermal stability, although with a somewhat lower strain at break. diva-portal.org

These bio-based plasticizers are particularly advantageous for applications where human contact is expected, due to their non-toxic profile. roquette.comnih.gov Their low volatility and good processability make them suitable for a range of uses, including automotive interiors and flooring. dic-global.com As 100% bio-based alternatives, they significantly reduce the carbon footprint of the final product. roquette.comdic-global.com

Table 5: Properties of PVC Blends with Isosorbide-Based Plasticizers

| Plasticizer | Type | Key Performance Characteristics in PVC Blends | Source(s) |

| Isosorbide Dihexanoate (SDH) | Monomeric Ester | Properties almost identical to PVC/DIOP blends. | diva-portal.org |

| Oligo(isosorbide adipate) (OSA) | Oligomeric Ester | Lower strain at break, higher stress at break, better thermal stability vs. DIOP. | diva-portal.org |

| Oligo(isosorbide suberate) (OSS) | Oligomeric Ester | Lower strain at break, higher stress at break, better thermal stability vs. DIOP. | diva-portal.org |

| POLYSORB® ID (Isosorbide Diester) | Monomeric Ester | Excellent compatibility and processability, low volatility, 100% bio-based. | roquette.com, nih.gov |

Scaffolds for Non-Biological Engineering Applications

The rigid, V-shaped molecular structure of 1,4:3,6-dianhydro-D-glucitol (isosorbide) serves as a fundamental building block, or scaffold, for the development of novel polymer systems. researchgate.netresearchgate.net This inherent rigidity, derived from its fused bicyclic tetrahydrofuran (B95107) rings, is imparted to the resulting polymer backbone, enhancing thermal and mechanical properties. researchgate.netchemimpex.com In the context of non-biological engineering, this molecular scaffolding is crucial for creating high-performance materials. When polymerized, for instance with maleic anhydride to form resins, the isosorbide unit creates a defined and stable architecture that is a departure from more flexible, linear diols traditionally used in polyester synthesis.

While much research into porous polymer scaffolds derived from isosorbide has been directed towards biomedical applications like tissue regeneration sigmaaldrich.com, the underlying material science is applicable to non-biological engineering challenges. The synthesis techniques used to create these porous structures can be adapted for applications such as catalysis supports, filtration membranes, or lightweight structural components. The ability to form crosslinked networks allows for the creation of robust, three-dimensional structures with controlled porosity and surface area. The isosorbide component ensures that these scaffolds possess greater thermal stability and mechanical strength than those made from many other bio-based aliphatic monomers. researchgate.net

Thermosetting Resins for Specialty Materials

Dianhydro-D-glucitol is a key bio-based monomer in the formulation of advanced thermosetting resins, which are polymers that irreversibly cure into a rigid, heat-resistant network. These resins are often developed as sustainable alternatives to petroleum-based materials, such as those containing bisphenol A (BPA). njit.edu The reaction of dianhydro-D-glucitol with unsaturated compounds like maleic anhydride or acrylic acid derivatives results in unsaturated polyesters or vinyl esters that can be crosslinked into high-performance thermosets. researchgate.netcore.ac.uk

Research into isosorbide-based thermosets has demonstrated their potential for specialty applications demanding high thermal and mechanical performance. For example, isosorbide-methacrylate, a vinyl ester resin derived from isosorbide, can be radically polymerized to form a thermoset with a glass transition temperature (Tg) exceeding 240°C and a main degradation temperature of approximately 400°C. researchgate.net This high thermal stability surpasses that of many conventional vinyl ester resins. researchgate.net Furthermore, these thermosets exhibit impressive mechanical properties, including a modulus of around 4 GPa and a strength of 85 MPa. researchgate.net

Similarly, epoxy resins synthesized from dianhydro-D-glucitol present a viable, non-toxic alternative to BPA-based epoxies for applications like industrial adhesives and can coatings. njit.edu By adjusting the formulation, such as the type and amount of crosslinking agent, the properties of these bio-based epoxy thermosets can be tailored to achieve specific performance characteristics, from high rigidity and low water absorption for coatings to enhanced flexibility for other applications. njit.edu The synthesis of unsaturated polyester resins (UPRs) using dianhydro-D-glucitol and maleic anhydride is a common method to produce these thermosets. nih.gov The process involves a polycondensation reaction where the monomers are heated to form a polyester prepolymer, which is then typically dissolved in a reactive diluent like styrene and cured using a free-radical initiator. researchgate.netcore.ac.uk

Table 1: Properties of Dianhydro-D-glucitol Based Thermosetting Resins

This table is interactive. You can sort and filter the data by clicking on the column headers.

| Resin Type | Monomers | Glass Transition Temp. (Tg) | Key Mechanical Properties | Source |

| Isosorbide Methacrylate | Isosorbide, Methacryloyl chloride | > 240 °C | Modulus: ~4 GPa; Strength: 85 MPa | researchgate.net |

| Isosorbide-based Epoxy | Isosorbide, Epichlorohydrin | Tunable | Tunable mechanical properties | njit.edu |

| Unsaturated Polyester | Isosorbide, Maleic Anhydride, Phthalic Anhydride | Dependent on monomer ratio | Properties vary with anhydride ratio | researchgate.net |

| Unsaturated Polyester (from PET waste) | BHET (from PET), Maleic Anhydride | ~65-85 °C | High elongation at break (>180%) for DEG-derived versions | nih.gov |

| Itaconate-based Unsaturated Polyester | Itaconic Acid, 1,3-propanediol | -30.1 to -16.6 °C | Mₙ 480–477,000 | mdpi.com |

Composite Material Development

The high-performance characteristics of thermosetting resins derived from dianhydro-D-glucitol make them excellent matrix materials for fiber-reinforced composites. researchgate.netresearchgate.net A composite material combines a matrix resin with a reinforcing material (like glass or natural fibers) to achieve properties superior to those of the individual components. The role of the dianhydro-D-glucitol-based resin is to bind the reinforcement, transfer stress between fibers, and protect them from environmental damage.

Unsaturated polyester resins (UPRs) based on monomers such as this compound are widely used in the manufacturing of composites for the construction and energy sectors. researchgate.net The high thermal stability and mechanical strength of these bio-based resins allow for the development of composites that can operate in demanding environments. researchgate.net For instance, the high glass transition temperature and strength of isosorbide-methacrylate resins make them suitable for composites where a moderate-to-high temperature cure and service window are required. researchgate.net

Research has focused on combining these bio-based resins with various reinforcements. This includes traditional glass fibers as well as natural fibers like oil palm empty fruit bunches (EFB) to create more sustainable "green composites". core.ac.uk The properties of the final composite, such as tensile strength, flexural modulus, and impact strength, are directly influenced by the specific formulation of the unsaturated polyester resin. researchgate.netcore.ac.uk For example, studies have shown that adjusting the ratio of saturated to unsaturated anhydrides (e.g., phthalic anhydride to maleic anhydride) in the resin synthesis allows for the optimization of mechanical properties for a specific composite application. researchgate.net The use of oligomers from recycled PET as a co-monomer with maleic anhydride has also been explored to produce UPRs for composites, demonstrating a pathway to even more sustainable material life cycles. nih.gov

Advanced Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Sequence Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the structure and analyzing the conformation of dianhydro-D-glucitol hydrogen maleate (B1232345) and its subsequent polymers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum of the isosorbide (B1672297) unit, the protons of the two fused tetrahydrofuran (B95107) rings exhibit characteristic signals. researchgate.net The protons on the anhydro-bridge and those adjacent to the hydroxyl or ester groups have distinct chemical shifts. For the parent isosorbide diol, the endo and exo hydroxyl groups show different signals, with the endo-OH proton often involved in intramolecular hydrogen bonding. researchgate.net Upon esterification with maleic anhydride (B1165640) to form the hydrogen maleate, the signals corresponding to the protons adjacent to the newly formed ester linkage will shift downfield. The protons of the maleate group itself typically appear as singlets or doublets in the olefinic region of the spectrum (around 6.0-7.0 ppm). rsc.org

For polymers derived from dianhydro-D-glucitol hydrogen maleate, NMR is crucial for determining the sequence of monomer units, especially in copolymers. The analysis of the fine structure of the spectral peaks can reveal whether the monomers are arranged in an alternating, random, or block fashion. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: Predicted values are based on analysis of isosorbide and maleate derivatives. Actual shifts can vary based on solvent and concentration.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Maleate C=C-H | 6.2 - 6.5 | d |

| Maleate C=C-H | 6.0 - 6.3 | d |

| Isosorbide Ring Protons | 3.5 - 5.0 | m |

| Carboxylic Acid OH | 10.0 - 13.0 | s (broad) |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound. These vibrational spectroscopy methods are sensitive to the specific bonds within the molecule.

The IR spectrum provides clear evidence of the key functional groups. The presence of a broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid group. A strong, sharp peak around 1700-1720 cm⁻¹ corresponds to the C=O stretching of the ester carbonyl, while another carbonyl stretch from the carboxylic acid appears around 1680-1710 cm⁻¹. The C=C stretching of the maleate double bond is typically observed around 1630-1650 cm⁻¹. The prominent C-O stretching vibrations of the ether linkages in the isosorbide rings and the ester group are found in the fingerprint region, typically between 1000 and 1300 cm⁻¹. rsc.orgnih.gov

Raman spectroscopy complements IR by providing information on non-polar bonds. The symmetric C=C stretch of the maleate group, which may be weak in the IR spectrum, often gives a strong signal in the Raman spectrum.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond | Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Ester Carbonyl | C=O Stretch | 1700 - 1720 |

| Carboxylic Acid Carbonyl | C=O Stretch | 1680 - 1710 |

| Alkene | C=C Stretch | 1630 - 1650 |

| Ether & Ester | C-O Stretch | 1000 - 1300 |

X-ray Diffraction (XRD) for Crystalline Structure Analysis of Polymers

X-ray diffraction (XRD) is the definitive method for analyzing the degree of crystallinity in polymeric materials. rigaku.com For polymers synthesized from dianhydro-D-glucitol derivatives, XRD patterns reveal the arrangement of polymer chains in the solid state. icdd.com

Polymers based on the rigid isosorbide monomer often exhibit a low degree of crystallinity due to the V-shaped, asymmetric nature of the monomer unit, which can hinder regular chain packing. researchgate.net The resulting XRD patterns frequently show a broad, amorphous halo with some sharper peaks superimposed if crystalline domains are present, indicating a semi-crystalline structure. icdd.com The position and intensity of these peaks can be used to determine the unit cell parameters of the crystalline regions. The degree of crystallinity is a critical parameter as it significantly influences the mechanical and thermal properties of the polymer.

Mass Spectrometry (MS) for Oligomer and Degradation Product Identification

Mass spectrometry (MS) is an essential tool for determining the molecular weight of this compound and for identifying the structure of its oligomers and degradation products. nih.govnih.gov Techniques like Electrospray Ionization (ESI) are often used to ionize the molecules. nih.gov

For the monomer itself, MS confirms the molecular weight. In the analysis of polyesters derived from isosorbide, MS can identify the repeating units and the end groups of oligomers. Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation, where precursor ions corresponding to specific oligomers are isolated and fragmented. nih.gov The resulting fragmentation patterns provide detailed sequence information. Common fragmentation pathways for isosorbide-based polyesters include cleavage of the ester bonds. nih.gov This technique is also invaluable for identifying metabolites or degradation products, such as isosorbide mononitrate or dinitrate in related studies, by separating and detecting isomers. nih.gov

Table 3: Potential Ion Fragments in Mass Spectrometry of an Isosorbide-Maleate Polyester (B1180765) Based on fragmentation pathways of similar isosorbide-based polyesters. nih.gov

| Ion Type | Description |

| [M+Na]⁺ | Sodiated molecular ion of an oligomer chain |

| b-type ions | Fragments containing the terminal monomer unit |

| y-type ions | Fragments containing the other end of the chain |

| Internal fragments | Fragments from cleavage of two bonds within the chain |

Spectroscopic Analysis of Reaction Intermediates

The monitoring of chemical reactions to form this compound or its polymers can be accomplished using spectroscopic methods to identify transient reaction intermediates. For instance, NMR spectroscopy can be used to track the progress of esterification. rsc.org

A notable example is the study of interactions between the isosorbide hydroxyl groups and catalysts. When a catalyst like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) is used, ¹H NMR can detect the formation of a hydrogen-bonded complex between the isosorbide hydroxyl protons and the catalyst. researchgate.net This is observed as a significant shift in the NMR signals of the involved protons, confirming the formation of an activated intermediate complex that facilitates the subsequent reaction, such as polymerization or transesterification. researchgate.net Observing these intermediates provides crucial mechanistic insights into the reaction pathway.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Dianhydro-D-glucitol hydrogen maleate (B1232345), DFT calculations are instrumental in optimizing the molecular geometry and understanding its intrinsic reactivity.

Detailed research findings from DFT analysis would focus on several key areas. The calculations can precisely determine bond lengths, bond angles, and dihedral angles, confirming the characteristic V-shaped, rigid conformation of the fused furan (B31954) rings of the dianhydro-D-glucitol (also known as isosorbide) core. This rigidity is a crucial feature that influences the properties of its derivatives. acs.org DFT is also used to map the electron density distribution across the monomer, identifying electron-rich and electron-deficient regions. This information is critical for predicting reactive sites.

The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a cornerstone of using DFT to predict reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. For Dianhydro-D-glucitol hydrogen maleate, the HOMO is likely localized on the electron-rich carbon-carbon double bond of the maleate group and the oxygen of the remaining hydroxyl group, while the LUMO may be centered on the carbonyl groups. A smaller HOMO-LUMO gap would suggest higher reactivity, which is relevant for polymerization processes.

| Descriptor | Symbol | Significance for this compound |

|---|---|---|

| HOMO Energy | EHOMO | Indicates electron-donating ability; predicts sites for electrophilic attack (e.g., at the C=C double bond). |

| LUMO Energy | ELUMO | Indicates electron-accepting ability; predicts sites for nucleophilic attack (e.g., at the carbonyl carbons). |

| HOMO-LUMO Gap | ΔE | Correlates with chemical reactivity and stability; a smaller gap implies higher reactivity for polymerization. |

| Chemical Potential | μ | Describes charge transfer tendency in a reaction; related to electronegativity. |

| Global Hardness | η | Measures resistance to change in electron distribution; related to the HOMO-LUMO gap. |

| Electrophilicity Index | ω | Quantifies the energy lowering of a molecule when it accepts electrons; indicates its strength as an electrophile. |

Molecular Dynamics Simulations for Conformational Analysis and Polymer Chain Behavior

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. These simulations provide a detailed view of the conformational dynamics of the this compound monomer and the behavior of the resulting polymer chains.

For the monomer, MD simulations can explore its conformational landscape, revealing the flexibility of the maleate side chain relative to the rigid isosorbide (B1672297) core. This is particularly important for understanding how the monomer orients itself during polymerization reactions.

When applied to the polymer, poly(dianhydro-D-glucitol maleate), MD simulations offer crucial insights into the material's bulk properties. By simulating a system containing multiple polymer chains, researchers can study chain packing, entanglement, and intermolecular interactions. The rigid, bent structure of the isosorbide unit in the polymer backbone significantly restricts chain mobility, which is predicted to lead to a higher glass transition temperature (Tg) compared to polymers with more flexible backbones. nih.govnih.gov MD simulations can also elucidate the nature of non-covalent interactions, such as hydrogen bonding between the residual hydroxyl groups or ester linkages, which strongly influence the mechanical properties of the material. nih.gov Studies on similar isosorbide esters have used MD simulations to investigate compatibility and interaction energy with other polymers, demonstrating the power of this technique to predict material performance. nih.gov

| Analyzed Property | Simulation Insight | Relevance to Poly(dianhydro-D-glucitol maleate) |

|---|---|---|

| Conformational Dynamics | Analysis of bond rotations and dihedral angle distributions. | Reveals the flexibility of the maleate portion versus the rigid isosorbide core. |

| Radial Distribution Function | Provides probability of finding an atom at a certain distance from another. | Characterizes chain packing and quantifies intermolecular interactions like hydrogen bonding. nih.gov |

| Glass Transition Temperature (Tg) | Calculated from the change in specific volume versus temperature. | Predicts a key thermal property of the bulk polymer, which is expected to be high due to the rigid monomer structure. nih.gov |

| Mean-Squared Displacement | Measures the average distance a molecule or chain segment moves over time. | Used to calculate diffusion coefficients and assess chain mobility. nih.gov |

| Interaction Energy | Calculates the strength of interaction between polymer chains or with other molecules. | Predicts cohesion, miscibility, and mechanical strength of the final material. nih.gov |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry plays a vital role in mapping the reaction pathways for both the synthesis of the monomer and its subsequent polymerization. By modeling the potential energy surface of a reaction, researchers can identify the most energetically favorable route from reactants to products.

The synthesis of this compound typically involves the esterification of dianhydro-D-glucitol with maleic anhydride (B1165640). Theoretical modeling can simulate this reaction to determine its mechanism. researchgate.net This involves locating the transition state—the highest energy point along the reaction coordinate—and calculating the activation energy. mdpi.com A lower activation energy implies a faster reaction rate. Such studies can compare different catalytic mechanisms (e.g., acid-catalyzed vs. uncatalyzed) to determine the most efficient synthetic route. researchgate.netrsc.org The known difference in reactivity between the endo and exo hydroxyl groups of isosorbide can also be quantified and explained through transition state analysis. researchgate.net

Furthermore, modeling the polymerization process, such as the free-radical polymerization via the maleate's double bond, is critical. Computational analysis can model the initiation, propagation, and termination steps. Transition state analysis of the chain propagation step helps in understanding the polymerization kinetics and the stereochemistry of the growing polymer chain. For related isosorbide derivatives, mechanistic insights into polymerization have been successfully gained through computational approaches. acs.org

Prediction of Polymer Properties Based on Monomer Structure

A key advantage of computational chemistry is its ability to predict the macroscopic properties of a polymer based on the structure of its constituent monomer. This structure-property relationship is particularly pronounced for polymers derived from this compound due to the monomer's unique geometry.